molecular formula C17H12F3N5O3 B6014312 7-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B6014312
M. Wt: 391.30 g/mol
InChI Key: NTMWBFUPCJVSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,4-Dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a synthetic small molecule based on the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities . This compound is supplied exclusively for research use and is not intended for diagnostic or therapeutic applications. The [1,2,4]triazolo[1,5-a]pyrimidine core is isoelectronic with purine, allowing it to function as a purine surrogate and interact with adenine-binding sites in enzymes . This mechanism underpins the scaffold's established research value in targeting kinase enzymes. TP-based compounds have been investigated as potent inhibitors of critical kinases such as Cyclin-Dependent Kinase 2 (CDK2) and have shown promise in modulating the ERK signaling pathway, which is a key regulator of cell proliferation and survival in cancers . The structural features of this specific compound—including the 2-(trifluoromethyl) group and the 2,4-dimethoxyphenyl substitution—are designed to optimize its interaction with these biological targets and influence its physicochemical properties. Primary research applications for this chemical are anticipated in the field of oncology. Preclinical studies on analogous TP derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines, including gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancers . The compound may also serve as a valuable chemical tool for studying programmed cell death and cell cycle arrest, as related structures have been shown to induce apoptosis and cause G2/M phase arrest in cancer cells . Furthermore, the metal-chelating properties intrinsic to the TP heterocycle present an additional avenue for research, for example, in the development of metal complexes with potential anti-parasitic or chemotherapeutic activity . Researchers will find this compound to be a high-quality chemical probe for advancing discovery in these areas.

Properties

IUPAC Name

11-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5O3/c1-27-9-3-4-12(13(7-9)28-2)24-6-5-11-10(14(24)26)8-21-16-22-15(17(18,19)20)23-25(11)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMWBFUPCJVSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 7-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of the pyrido-triazolo-pyrimidine family, which has garnered interest in various scientific fields due to its promising applications. This article explores its applications in medicinal chemistry, particularly focusing on its potential as an anticancer agent, as well as its implications in drug design and development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrido-triazolo-pyrimidine family. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been suggested that the presence of the trifluoromethyl group plays a critical role in enhancing this activity by modulating interactions with cellular targets.
  • Case Studies : In vitro studies demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent anticancer properties .

Drug Design and Development

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry:

  • Lead Compound Identification : Its ability to interact with multiple biological targets makes it a candidate for lead optimization in drug discovery programs aimed at developing new anticancer therapies.
  • Structure-Activity Relationship (SAR) : Ongoing research focuses on modifying various substituents on the pyrido-triazolo-pyrimidine core to enhance selectivity and potency against specific cancer types .

Other Potential Applications

Beyond anticancer applications, there is emerging interest in exploring the compound's properties for other therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties. Future research could investigate the efficacy of this specific compound against bacterial and fungal pathogens.
  • Neuroprotective Effects : There is potential for exploring neuroprotective effects due to the compound's ability to cross the blood-brain barrier, which could be beneficial in treating neurodegenerative diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group and electron-deficient pyrimidine ring enable nucleophilic substitutions. Common reagents and conditions include:

Reaction Type Reagents/Conditions Outcome Source
Aromatic Substitution K₂CO₃, DMF, 80°CMethoxy group displacement by amines or thiols at the 2,4-dimethoxyphenyl moiety
Ring Modification NaH, THF, alkyl halidesAlkylation at nitrogen atoms in the triazolo-pyrimidine system

For example, treatment with sodium hydride and methyl iodide in THF facilitates N-alkylation at position 7 of the triazolo ring.

Oxidation and Reduction Reactions

The compound’s stability under redox conditions allows selective modifications:

Oxidation

  • Trifluoromethyl Group : Resists oxidation under standard conditions (e.g., KMnO₄, H₂O₂).

  • Methoxy Groups : Demethylation occurs with BBr₃ in CH₂Cl₂ at −78°C, yielding phenolic derivatives.

Reduction

  • Pyrimidine Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydro derivative, altering planarity and π-stacking potential.

Cyclization and Ring-Opening Reactions

The fused triazolo-pyrimidine system participates in ring-expansion or cleavage under specific conditions:

Reaction Conditions Product Source
Acid-Catalyzed Hydrolysis HCl (6M), reflux, 12hCleavage of the pyrimidine ring to form a triazole-carboxylic acid derivative
Base-Mediated Rearrangement NaOH (10%), EtOH, 70°CRing contraction to yield imidazo[1,2-a]pyridine analogs

Cross-Coupling Reactions

The 2,4-dimethoxyphenyl moiety facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce biaryl groups at the methoxy-substituted positions .

  • Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines under Pd₂(dba)₃ catalysis .

Photochemical Reactivity

Exposure to UV light (λ = 254 nm) induces:

  • C–F Bond Activation : Partial defluorination of the trifluoromethyl group, generating difluoromethyl intermediates .

  • Singlet Oxygen Generation : Sensitizes oxygen to produce 1O2^1O_2, useful in photodynamic therapy research .

Comparative Reactivity Table

Key differences between similar derivatives:

Compound Reactivity with BBr₃ Reduction (H₂/Pd-C) Suzuki Coupling Yield
7-(2,4-Dimethoxyphenyl) derivativeFull demethylationPartial ring saturation78–85%
7-(2,5-Dimethoxyphenyl)-2-(trifluoromethyl) analogPartial demethylationComplete ring saturation65–72%
7-Amino-2-(trifluoromethyl) variantN/AStable under H₂88–92%

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for attack by soft nucleophiles (e.g., thiols).

  • Acid Hydrolysis : Protonation at N-3 of the triazolo ring initiates ring-opening, followed by water addition to the pyrimidine carbonyl.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
7-(2,4-Dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one 7: 2,4-dimethoxyphenyl; 2: CF₃ ~416.36* High lipophilicity due to dimethoxy and CF₃ groups
7-(2-Methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one 7: 2-methoxyethyl; 2: 4-methoxyphenyl 393.38 Reduced steric hindrance compared to dimethoxyphenyl
8-Methyl-7-(4-trifluoromethoxyphenyl)pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one 8: CH₃; 7: 4-CF₃O-phenyl 361.28 Enhanced metabolic stability from CF₃O group
3,5-Diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-one Pyrazolo core; 3,5: phenyl; 2: CF₃ 379.32 Simplified bicyclic system with high π-π stacking potential

*Calculated based on formula C₁₉H₁₅F₃N₆O₃.

Preparation Methods

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsCatalyst/BaseYield*Reference
1Pyrimidine cyclizationEthyl trifluoropyruvate, morpholino guanidineK2CO3, POCl360–70%
2TrifluoromethylationCF3Cu, DMF, 80°CPd(OAc)2, PPh345–55%
3Triazolo ring formationHydrazine hydrate, TFAA, MeSO3HNone70–80%
4Suzuki coupling (aryl introduction)2,4-Dimethoxyphenyl boronic acid, THFPd(PPh3)4, K2CO365–75%
5OxidationH2O2, DCM, rtNone85–90%

*Yields estimated from analogous reactions.

Challenges and Optimization

Side reactions during triazolo ring formation, such as over-oxidation or dimerization, are mitigated by controlled stoichiometry of hydrazine and TFAA. Catalytic systems for Suzuki coupling require rigorous exclusion of oxygen and moisture to prevent palladium deactivation. Solvent selection also impacts yields; polar aprotic solvents like DMF enhance trifluoromethylation rates but may complicate purification.

Scale-up considerations emphasize replacing toxic solvents (e.g., chlorobenzene) with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF). Flow chemistry approaches are under investigation for continuous production of intermediates, reducing reaction times from days to hours.

Analytical Characterization

The final compound is characterized via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectroscopic data include:

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrido-H), 7.58 (d, J = 8.4 Hz, 1H, aryl-H), 6.65 (dd, J = 8.4, 2.4 Hz, 1H, aryl-H), 6.52 (d, J = 2.4 Hz, 1H, aryl-H), 3.89 (s, 3H, OCH3), 3.85 (s, 3H, OCH3).

  • 19F NMR (376 MHz, CDCl3): δ -62.5 (CF3) .

Q & A

Q. What synthetic methodologies are optimal for synthesizing this compound with high yield and purity?

The compound can be synthesized via cyclocondensation reactions using aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF). Key steps include refluxing reagents in DMF for 10–12 minutes, followed by cooling, methanol addition, and overnight crystallization. Ethanol recrystallization ensures high purity . Modifications using additives like hydrazine hydrate in ethanol (reflux for 6 hours) may further improve yield .

Q. Which spectroscopic techniques are critical for structural characterization?

Combined use of 1^1H/13^13C NMR, IR, and mass spectrometry (MS) is essential. For example:

  • IR identifies functional groups (e.g., C=N stretch at ~1600 cm1^{-1}).
  • 1^1H NMR confirms substituents (e.g., trifluoromethyl protons at δ ~2.58 ppm).
  • MS provides molecular ion peaks (e.g., m/z 310.1 [M+H]+^+ for related analogs) .

Q. What are the key structure-activity relationship (SAR) requirements for anticancer activity?

Substituents at the 5-position (e.g., trifluoroethylamino groups) and ortho-fluoro atoms on the phenyl ring are critical for potency. Para-substituents with oxygen linkages and three-methylene units enhance activity .

Q. How do reaction conditions (solvents, catalysts) influence synthesis?

Polar aprotic solvents like DMF facilitate cyclization, while methanol aids in crystallization. Catalysts (e.g., sulfur/nitrogen sources for thiadiazole ring formation) optimize reaction efficiency .

Advanced Research Questions

Q. What is the unique mechanism of tubulin inhibition compared to paclitaxel or vinca alkaloids?

Unlike paclitaxel, this compound promotes tubulin polymerization without competitively binding to its site. Instead, it inhibits vinca alkaloid binding, suggesting a distinct interaction with β-tubulin’s vinca domain .

Q. How does this compound overcome multidrug resistance (MDR) in cancer models?

It bypasses MDR transporter proteins (e.g., P-glycoprotein) by avoiding efflux mechanisms. In vivo studies in nude mouse xenografts show efficacy against resistant tumors via oral/intravenous administration .

Q. What in vivo experimental designs validate its antitumor efficacy?

Use randomized block designs with split-split plots for pharmacokinetic/pharmacodynamic (PK/PD) studies. For example:

  • Dosing: Oral (50 mg/kg) or intravenous (10 mg/kg) routes.
  • Endpoints: Tumor volume reduction, survival rates, and toxicity profiling .

Q. How do structural modifications impact activity compared to analogs like pyrazolo[3,4-d]pyrimidines?

Comparative SAR studies reveal that trifluoromethyl groups enhance metabolic stability, while methoxy substituents on the phenyl ring improve solubility. For example, replacing 2,4-dimethoxy with 4-methyl groups reduces tubulin binding affinity by 30% .

Methodological Considerations for Data Analysis

  • Resolving SAR Contradictions: Use molecular docking and isothermal titration calorimetry (ITC) to validate substituent interactions with tubulin. For instance, fluoro atoms at ortho positions increase binding energy by 2.5 kcal/mol compared to chloro analogs .
  • Assay Design: Employ cell-free tubulin polymerization assays (e.g., 10 µM compound in PIPES buffer) and competitive binding studies with fluorescently labeled paclitaxel/vincristine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.